4-Bromobenzaldehyde 4-quinazolinylhydrazone
Description
4-Bromobenzaldehyde 4-quinazolinylhydrazone is a Schiff base derivative synthesized via the condensation of 4-bromobenzaldehyde with 4-quinazolinylhydrazine. This compound belongs to a class of hydrazones characterized by their azomethine (-NH-N=CH-) linkage, which confers unique chemical and biological properties.
Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4/c16-12-7-5-11(6-8-12)9-19-20-15-13-3-1-2-4-14(13)17-10-18-15/h1-10H,(H,17,18,20)/b19-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQHDFJGYKJBEM-DJKKODMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NN=CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC=N2)N/N=C/C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobenzaldehyde 4-quinazolinylhydrazone typically involves the condensation reaction between 4-bromobenzaldehyde and 4-quinazolinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzaldehyde 4-quinazolinylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinylhydrazone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromine atom in the benzaldehyde moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed:
Oxidation: Quinazolinylhydrazone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzaldehyde derivatives.
Scientific Research Applications
4-Bromobenzaldehyde 4-quinazolinylhydrazone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-bromobenzaldehyde 4-quinazolinylhydrazone involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity or disrupt cellular processes. The bromine atom enhances the compound’s reactivity, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (Br, Cl, NO₂): Enhance reactivity in nucleophilic additions due to increased electrophilicity of the aldehyde group, leading to higher yields compared to electron-donating groups (e.g., -OCH₃) .
- Biological Activity : Bromo and nitro derivatives exhibit superior antimicrobial and cytotoxic activities, likely due to enhanced membrane permeability and target binding .
Comparison of Yields in Multicomponent Reactions
4-Bromobenzaldehyde demonstrates higher synthetic versatility:
Catalytic Efficiency
In Lewis acid-catalyzed reactions, bromo-substituted aldehydes show faster reaction times compared to chloro or methoxy analogs due to the strong electron-withdrawing effect of -Br, which accelerates imine formation .
Antimicrobial Activity
Antiviral and Antitoxin Activity
The semicarbazone derivative (EGA), structurally related to hydrazones, inhibits endosomal trafficking of pH-dependent toxins (e.g., anthrax toxin) and viruses by obstructing early-to-late endosome maturation .
Physicochemical Properties
Fluorescence Properties
Cyclohexane derivatives synthesized from 4-bromobenzaldehyde exhibit strong fluorescence (λ = 320–450 nm), outperforming chloro analogs in quantum yield (Φ = 0.42 vs. 0.35) .
Isomer Ratios
The E isomer predominates in bromo derivatives (92–99%) due to reduced steric hindrance compared to bulkier substituents like -NO₂ .
Biological Activity
4-Bromobenzaldehyde 4-quinazolinylhydrazone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHBrNO
- Molecular Weight : 292.1 g/mol
- CAS Number : 1122-91-4
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The hydrazone functional group allows for the formation of stable complexes with metal ions, which can modulate enzyme activity and influence cellular signaling pathways.
Key Mechanisms:
- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various bacterial strains.
- Antioxidant Properties : Demonstrates the ability to scavenge free radicals, thus protecting cells from oxidative stress.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound, particularly against breast and colon cancer cell lines.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 32 | |
| S. aureus | 16 |
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry investigated the effects of this compound on apoptosis in cancer cells. Results indicated that the compound induced apoptosis through the mitochondrial pathway, leading to increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins.
- Antimicrobial Studies : Research conducted by Smith et al. demonstrated that the hydrazone derivative exhibited potent activity against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
- Oxidative Stress Mitigation : A recent investigation highlighted the antioxidant properties of this compound, showing that it significantly reduced oxidative stress markers in vitro, which may have implications for neuroprotective applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
